molecular formula C23H24N4O2 B12668105 N,N''-(Methyl-m-phenylene)bis(N'-benzylurea) CAS No. 94248-10-9

N,N''-(Methyl-m-phenylene)bis(N'-benzylurea)

Cat. No.: B12668105
CAS No.: 94248-10-9
M. Wt: 388.5 g/mol
InChI Key: SYAYKVXCNYJZJJ-UHFFFAOYSA-N
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Description

N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) is a chemical compound with the molecular formula C23H24N4O2 and a molar mass of 388.46226 g/mol . This compound is known for its unique structure, which includes a methyl-m-phenylene core with two benzylurea groups attached. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) typically involves the reaction of methyl-m-phenylene with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N’‘-(Methyl-m-phenylene)bis(N’,N’-dimethylurea): Similar structure but with dimethylurea groups instead of benzylurea.

    N,N’‘-(Methyl-m-phenylene)bis(N’-phenylurea): Contains phenylurea groups instead of benzylurea.

    N,N’‘-(Methyl-m-phenylene)bis(N’-ethylurea): Features ethylurea groups instead of benzylurea

Uniqueness

N,N’‘-(Methyl-m-phenylene)bis(N’-benzylurea) is unique due to its specific combination of a methyl-m-phenylene core with benzylurea groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

94248-10-9

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzyl-3-[3-(benzylcarbamoylamino)-2-methylphenyl]urea

InChI

InChI=1S/C23H24N4O2/c1-17-20(26-22(28)24-15-18-9-4-2-5-10-18)13-8-14-21(17)27-23(29)25-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

SYAYKVXCNYJZJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NCC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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